S-Acetylglutathione
Overview
Description
S-Acetyl-L-glutathione is a modified form of L-glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is known for its enhanced stability and bioavailability compared to L-glutathione. The acetylation of the sulfur atom in cysteine increases its resistance to degradation in the gastrointestinal tract, making it a more effective oral supplement. S-Acetyl-L-glutathione serves as a precursor to glutathione, a crucial antioxidant that plays a vital role in cellular defense and detoxification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of S-Acetyl-L-glutathione typically involves the acetylation of L-glutathione. One common method includes the use of acetic anhydride or vinyl chloride as the acetylation reagent in a mixed solvent system of alcohol and water. The reaction is carried out under inert gas protection to prevent oxidation .
Industrial Production Methods: An industrial method involves mixing L-glutathione, water, and acetone under inert gas protection, followed by the addition of potassium bicarbonate and hydrochloric acid to control the pH. The product is then purified through solid-liquid separation and drying processes to obtain high-purity S-Acetyl-L-glutathione .
Chemical Reactions Analysis
Types of Reactions: S-Acetyl-L-glutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutathione disulfide.
Reduction: It can be reduced back to L-glutathione.
Substitution: The acetyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Acidic or basic conditions can facilitate the substitution of the acetyl group.
Major Products:
Oxidation: Glutathione disulfide.
Reduction: L-glutathione.
Substitution: Various derivatives depending on the substituent used
Scientific Research Applications
S-Acetyl-L-glutathione has a wide range of applications in scientific research:
Chemistry: Used as a stable precursor to glutathione in various chemical reactions.
Biology: Studied for its role in cellular defense mechanisms and oxidative stress response.
Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as neurodegenerative diseases and cancer. .
Mechanism of Action
S-Acetyl-L-glutathione exerts its effects by being readily absorbed into cells, where it is deacetylated to form L-glutathione. This process enhances the intracellular levels of glutathione, which in turn participates in various cellular processes, including detoxification, antioxidant defense, and regulation of cellular proliferation . The molecular targets include enzymes like glutathione peroxidase and pathways such as the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .
Comparison with Similar Compounds
L-Glutathione: The unmodified form of glutathione.
N-Acetylcysteine: A precursor to glutathione with antioxidant properties.
Glutathione disulfide: The oxidized form of glutathione.
Comparison:
Stability: S-Acetyl-L-glutathione is more stable than L-glutathione due to the acetylation of the sulfur atom.
Bioavailability: S-Acetyl-L-glutathione has higher bioavailability compared to L-glutathione, making it more effective as an oral supplement.
Efficacy: S-Acetyl-L-glutathione is more effective in replenishing intracellular glutathione levels, especially in conditions where glutathione synthesis is impaired
S-Acetyl-L-glutathione stands out due to its enhanced stability and bioavailability, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
(2S)-5-[[(2R)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWSIPJNWXCEO-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-47-5 | |
Record name | S-Acetylglutathione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3054-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Acetylglutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-acetylglutathione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-ACETYLGLUTATHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C2FJR2NMJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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